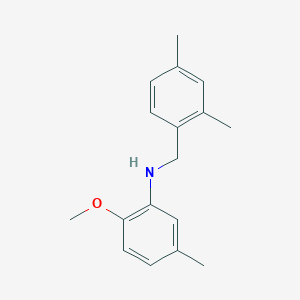
(2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, also known as DMB-MeOPh, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine is not fully understood. However, studies have shown that this compound modulates the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound also exhibits potent anti-inflammatory and antioxidant activities, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine in lab experiments is its simple and efficient synthesis method. This compound is also relatively stable and can be easily stored for long periods. However, one of the main limitations of using this compound in lab experiments is its limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on (2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine. One potential direction is to further investigate its neuroprotective effects and potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Métodos De Síntesis
(2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylbenzylamine with 2-methoxy-5-methylbenzaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
(2,4-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases. In pharmacology, this compound has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, making it a potential candidate for the treatment of various neurological disorders. In neuroscience, this compound has been shown to enhance cognitive function and memory formation, making it a potential candidate for the treatment of various cognitive disorders.
Propiedades
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-7-15(14(3)9-12)11-18-16-10-13(2)6-8-17(16)19-4/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCMAURQCULASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2=C(C=CC(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

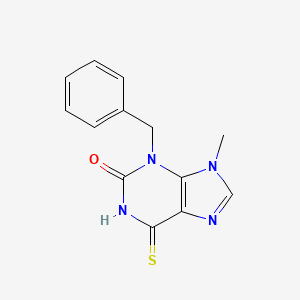

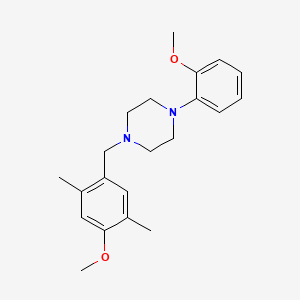
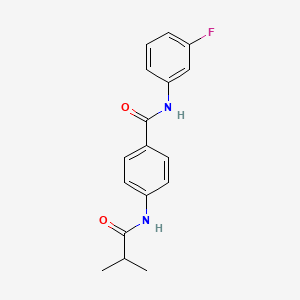
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
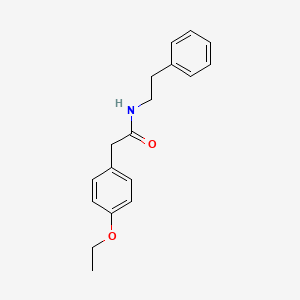
![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)

![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)
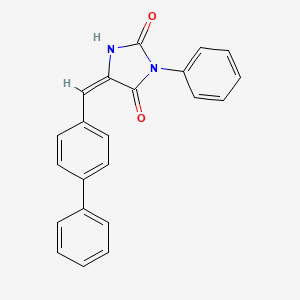
![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)